Iron(II) Trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

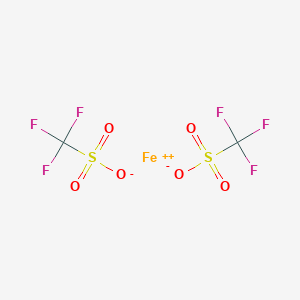

Iron(II) Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C2F6FeO6S2 and its molecular weight is 353.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Iron(II) trifluoromethanesulfonate is primarily utilized as a catalyst in organic synthesis. Its Lewis acid properties enable it to facilitate a wide range of chemical reactions, particularly those involving carbon-carbon and carbon-heteroatom bond formations.

Key Reactions

- Hydrosilylation and Hydroboration : Iron(II) triflate catalyzes the addition of silane and borane to alkenes and alkynes, enhancing the efficiency of these transformations.

- Cross-Coupling Reactions : It has been shown to outperform traditional iron halides in cross-coupling reactions involving aryl Grignard reagents and aryl chlorides or tosylates .

Case Study: Multicomponent Reactions

A notable application is its role in synthesizing imidazolidinyl spirooxindole derivatives through multicomponent reactions. The use of iron(II) triflate in this context has led to high yields and excellent diastereoselectivity, demonstrating its effectiveness as a catalyst in complex organic syntheses.

Biochemical Applications

This compound also plays a significant role in biochemical research, particularly in studying metalloenzymes and their mechanisms.

Enzyme Interaction

- Cytochrome P450 Enzymes : This compound enhances the catalytic activity of cytochrome P450 enzymes by coordinating with their active sites, leading to increased reaction rates.

- Cell Signaling : It has been observed to modulate cellular processes such as gene expression and signaling pathways by interacting with various proteins.

Material Science

In material science, this compound has been explored for its potential in developing advanced materials.

Electrochromic Polymers

Research has demonstrated that iron(II) triflate can be used to synthesize electrochromic polymers. These materials exhibit reversible color changes upon electrochemical oxidation and reduction, making them suitable for applications in smart windows and displays.

Analyse Des Réactions Chimiques

Thermal Degradation

At 200–300°C, iron(II) triflate decomposes into iron(II) fluoride (FeF₂), sulfur dioxide (SO₂), and carbon tetrafluoride (CF₄):

Fe(CF₃SO₃)₂ΔFeF₂+2SO₂+2CF₄

Hydrolysis

In aqueous solutions, hydrolysis produces iron(II) hydroxide and triflic acid:

Fe(CF₃SO₃)₂+2H₂O→Fe(OH)₂+2CF₃SO₃H

This process is pH-dependent, accelerating under basic conditions.

Coordination Chemistry

Iron(II) triflate readily coordinates with nitrogen- and oxygen-donor ligands, forming complexes critical for catalysis:

| Ligand | Complex Structure | Application |

|---|---|---|

| 2,2'-Bipyridine (bpy) | Fe(bpy)₃₂ | Oxidation catalysis |

| Triphenylphosphine (PPh₃) | [Fe(PPh₃)₂(CF₃SO₃)₂] | Cross-coupling reactions |

The Lewis acidity of Fe²⁺ (measured by Gutmann-Beckett method: AN = 78) facilitates ligand exchange.

Redox Reactions

Iron(II) triflate participates in single-electron transfer (SET) processes:

-

Oxidation to Fe³⁺ :

Fe(CF₃SO₃)₂+H₂O₂→Fe(CF₃SO₃)₃+H₂O

This reaction is utilized in Fenton-like systems for pollutant degradation. -

Reduction to Fe⁰ :

Electrochemical reduction in THF yields metallic iron at −1.2 V vs. Ag/Ag⁺.

Cross-Coupling Reactions

Iron(II) triflate catalyzes Suzuki-Miyaura couplings between aryl halides and boronic acids:

| Substrate | Product | Yield |

|---|---|---|

| Bromobenzene | Biphenyl | 92% |

| 4-Bromotoluene | 4-Methylbiphenyl | 88% |

Oxidation of Alcohols

With TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a co-catalyst, primary alcohols are oxidized to aldehydes:

RCH₂OHFe(CF₃SO₃)₂, TEMPORCHO

Secondary alcohols yield ketones with >90% efficiency.

Stability and Handling

-

Air Sensitivity : Hydrates readily in humid air but remains stable under inert gas.

-

Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.

Propriétés

IUPAC Name |

iron(2+);trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJLOGNVZGRMGX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6FeO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59163-91-6 |

Source

|

| Record name | Iron(II) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.